molecular formula C14H13N3O3S B2689543 N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide CAS No. 1311640-45-5

N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide

Cat. No. B2689543
CAS RN: 1311640-45-5
M. Wt: 303.34
InChI Key: KIFWVOBZSBXBNJ-UHFFFAOYSA-N
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Description

N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide, also known as MNMC, is a chemical compound that has been extensively studied for its potential use in scientific research. MNMC is a pyridine-based compound that contains a nitrophenyl group and a methylsulfanyl group. This compound has been found to have a variety of biochemical and physiological effects, and it is believed to have potential applications in a range of research fields.

Mechanism of Action

The mechanism of action of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of ion channels in cells. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to be a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its ion channel inhibitory effects, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have antioxidant and anti-inflammatory effects. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has also been found to have analgesic effects, and it has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide does have some limitations. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is also not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide. One potential direction is the development of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide as a tool to study the function of ion channels in cells. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide could also be used as a scaffold for the development of new drugs that target ion channels. Finally, further research is needed to fully understand the mechanism of action of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide involves a multi-step process that typically begins with the reaction of 4-nitrophenyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with thioacetamide to form N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide.

Scientific Research Applications

N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In cancer research, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug development, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been studied for its potential use as a scaffold for the development of new drugs.

properties

IUPAC Name

N-methyl-2-methylsulfanyl-N-(4-nitrophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-16(11-3-5-12(6-4-11)17(19)20)14(18)10-7-8-15-13(9-10)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWVOBZSBXBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide

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